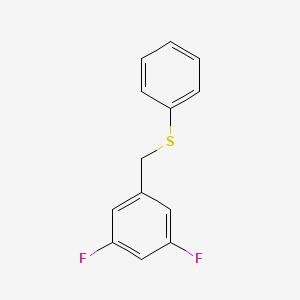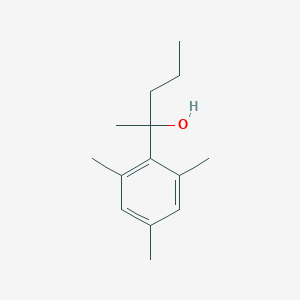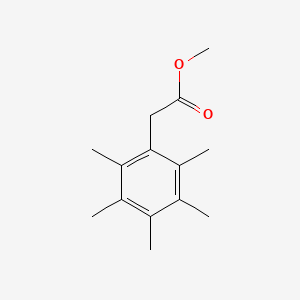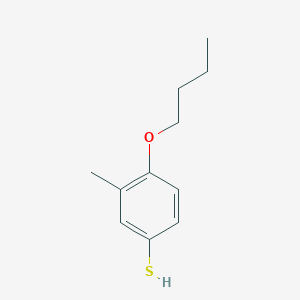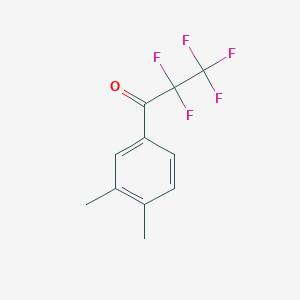
3',4'-Dimethyl-2,2,3,3,3-pentafluoropropiophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’,4’-Dimethyl-2,2,3,3,3-pentafluoropropiophenone is an organic compound with the molecular formula C11H9F5O It is a fluorinated derivative of propiophenone, characterized by the presence of five fluorine atoms and two methyl groups on the aromatic ring
Métodos De Preparación
The synthesis of 3’,4’-Dimethyl-2,2,3,3,3-pentafluoropropiophenone typically involves the following steps:
Aromatic Substitution: The methyl groups are introduced through Friedel-Crafts alkylation, using methyl chloride and a Lewis acid catalyst like aluminum chloride.
Ketone Formation: The propiophenone backbone is formed by the acylation of the aromatic ring with propionyl chloride in the presence of a Lewis acid catalyst.
Industrial production methods may involve optimizing these steps for higher yields and purity, using advanced techniques such as continuous flow reactors and automated synthesis systems.
Análisis De Reacciones Químicas
3’,4’-Dimethyl-2,2,3,3,3-pentafluoropropiophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
3’,4’-Dimethyl-2,2,3,3,3-pentafluoropropiophenone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: The compound’s fluorinated nature makes it useful in studying enzyme interactions and metabolic pathways involving fluorinated substrates.
Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mecanismo De Acción
The mechanism of action of 3’,4’-Dimethyl-2,2,3,3,3-pentafluoropropiophenone involves its interaction with molecular targets through its fluorinated and aromatic structure. The fluorine atoms can form strong hydrogen bonds and dipole interactions, enhancing the compound’s binding affinity to specific enzymes or receptors. The aromatic ring allows for π-π stacking interactions, further stabilizing the compound’s binding to its targets.
Comparación Con Compuestos Similares
Similar compounds to 3’,4’-Dimethyl-2,2,3,3,3-pentafluoropropiophenone include:
3,4-Dimethylbenzaldehyde: A related compound with similar aromatic substitution but lacking the fluorinated side chain.
2,2,3,3,3-Pentafluoropropiophenone: A compound with the same fluorinated side chain but without the methyl groups on the aromatic ring.
3,3-Dimethyl-2-butanol: A structurally similar compound with a different functional group (alcohol instead of ketone).
The uniqueness of 3’,4’-Dimethyl-2,2,3,3,3-pentafluoropropiophenone lies in its combination of fluorination and methyl substitution, which imparts distinct chemical and physical properties.
Propiedades
IUPAC Name |
1-(3,4-dimethylphenyl)-2,2,3,3,3-pentafluoropropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F5O/c1-6-3-4-8(5-7(6)2)9(17)10(12,13)11(14,15)16/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWKKCBNCNIFIKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C(C(F)(F)F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[2-(3-Bromo-5-fluoro-phenoxy)ethyl]-1,3-dioxolane](/img/structure/B8000728.png)
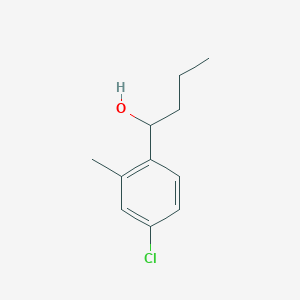
![3-[2-(1,3-Dioxanyl)]-1-(3-furyl)-1-propanol](/img/structure/B8000740.png)
![O2-Ethyl O1-[2-(3-methoxyphenyl)ethyl] oxalate](/img/structure/B8000744.png)
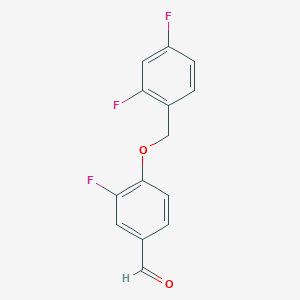
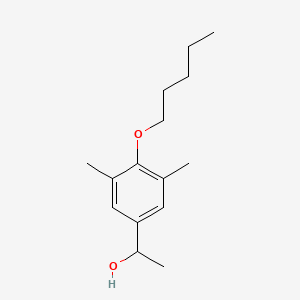

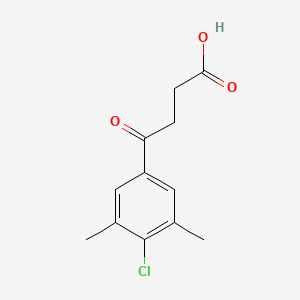
![O2-Ethyl O1-[2-(3-fluoro-6-methoxyphenyl)ethyl] oxalate](/img/structure/B8000794.png)

